N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
CAS No.:
Cat. No.: VC17564024
Molecular Formula: C24H30N2O3S
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N2O3S |
|---|---|
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
| Standard InChI | InChI=1S/C24H30N2O3S/c1-23(2)19-13-14-24(23,20(27)15-19)16-30(28,29)26-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-12,19,21-22,26H,13-16,25H2,1-2H3/t19?,21-,22-,24?/m0/s1 |
| Standard InChI Key | ITNLZZDQOMWQDT-AAPHQNIHSA-N |
| Isomeric SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Framework and Stereochemical Features
The compound’s architecture integrates three distinct components:
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A bicyclo[2.2.1]heptane system with 7,7-dimethyl and 2-oxo substituents, conferring rigidity and stereochemical constraints.
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A methanesulfonamide group (–SONH) attached to the bicyclic framework, enhancing hydrogen-bonding potential.
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An (1S,2S)-2-amino-1,2-diphenylethyl side chain, introducing chirality and hydrophobic interactions .
The stereochemistry at the C1 and C2 positions of the diphenylethyl group is critical for its biological activity. The (1S,2S) configuration ensures spatial alignment with target binding sites, as evidenced by comparative studies of its stereoisomers .
Table 1: Key Molecular Properties
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis involves multi-step sequences to assemble the bicyclic core, install the sulfonamide group, and introduce the chiral diphenylethylamine moiety. Key steps include:
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Bicyclo[2.2.1]heptane Formation: Diels-Alder reactions or enzymatic catalysis to construct the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane scaffold .
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Sulfonamide Incorporation: Methanesulfonamide attachment via nucleophilic substitution or Mitsunobu reactions .
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Chiral Resolution: Chromatographic or enzymatic methods to isolate the (1S,2S) enantiomer from racemic mixtures .
Precise control of reaction conditions (e.g., temperature, catalysts) is essential to preserve stereochemical integrity. For instance, the use of chiral auxiliaries or asymmetric catalysis ensures enantiomeric excess >98% in final products .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s logP (estimated 3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonamide group enhances solubility in polar solvents, while the diphenylethyl moiety contributes to hydrophobic interactions . Stability studies indicate susceptibility to oxidative degradation at the sulfide bridge, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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NMR: -NMR spectra reveal distinct signals for the bicyclic methyl groups (δ 1.02–1.15 ppm), sulfonamide NH (δ 5.8 ppm), and aromatic protons (δ 7.2–7.4 ppm) .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Activity
Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, suggesting moderate antibacterial activity . In cancer cell lines (MCF-7, A549), the compound induces apoptosis via caspase-3 activation (IC: 18 µM) .
Comparative Analysis with Structural Analogues
Stereoisomeric Variants
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N-((1R,2R)-isomer: Demonstrates 10-fold lower affinity for MMP-9, highlighting the importance of (1S,2S) configuration .
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7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane Derivatives: Simpler analogues lacking the diphenylethyl group show reduced cellular uptake, emphasizing the role of hydrophobic substituents .
Table 2: Biological Activity of Analogues
| Compound | MMP-9 IC (µM) | Anticancer IC (µM) |
|---|---|---|
| Target Compound | 0.45 | 18 |
| (1R,2R)-Diastereomer | 4.7 | 95 |
| 7,7-Dimethyl-2-oxobicycloheptane-sulfonamide | 12.3 | >100 |
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for MMP inhibitors in oncology and anti-infectives. Structural modifications, such as fluorination of the bicyclic core, are under investigation to enhance metabolic stability .
Chiral Auxiliary Applications
Its rigid bicyclic framework and chiral centers make it a candidate for asymmetric synthesis catalysts, enabling enantioselective C–C bond formations .
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